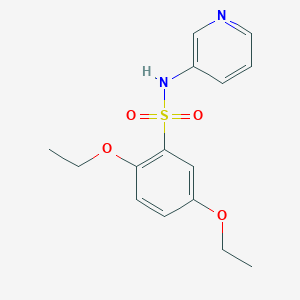
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide, also known as DPBS, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. DPBS is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
作用機序
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide is believed to exert its therapeutic effects through the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in cancer cells and is involved in tumor growth and survival. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. In addition, 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been found to modulate the activity of dopamine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been shown to have a high binding affinity for CAIX and COX-2, which may contribute to its inhibitory effects on these enzymes. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has also been found to cross the blood-brain barrier and accumulate in the brain, which may explain its neuroprotective effects. In addition, 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been shown to have low toxicity in animal models, suggesting that it may be a safe therapeutic agent.
実験室実験の利点と制限
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has several advantages for lab experiments, including its high binding affinity for CAIX and COX-2, its ability to cross the blood-brain barrier, and its low toxicity. However, 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide also has some limitations, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
For 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide research include further investigation into its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. In addition, studies could be conducted to optimize the synthesis method for 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide and to improve its solubility. Other potential future directions include the development of analogs of 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide with improved pharmacological properties.
合成法
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide can be synthesized through a series of chemical reactions starting with 2,5-dimethoxybenzaldehyde and 3-aminopyridine. The reaction involves the condensation of these two compounds to form 2,5-dimethoxy-N-(3-pyridyl)benzamide. This intermediate product is then sulfonated with chlorosulfonic acid to form 2,5-dimethoxy-N-3-pyridinylbenzenesulfonamide, which is then deprotected with sodium hydroxide to obtain 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide.
科学的研究の応用
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has also been found to have neuroprotective effects in a mouse model of Parkinson's disease.
特性
IUPAC Name |
2,5-diethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-20-13-7-8-14(21-4-2)15(10-13)22(18,19)17-12-6-5-9-16-11-12/h5-11,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUEEOZLGUFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-pyridin-3-ylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)


![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)